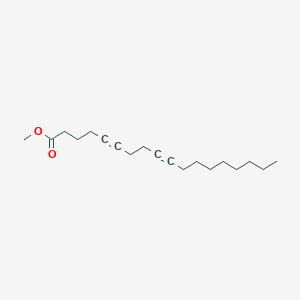

Methyl octadeca-5,9-diynoate

説明

Methyl octadeca-5,9-diynoate is an organic compound with the molecular formula C19H30O2 It is an ester derived from octadeca-5,9-diynoic acid and methanol This compound is characterized by the presence of two triple bonds (diynoate) and an ester functional group

特性

CAS番号 |

58444-00-1 |

|---|---|

分子式 |

C19H30O2 |

分子量 |

290.4 g/mol |

IUPAC名 |

methyl octadeca-5,9-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-13,16-18H2,1-2H3 |

InChIキー |

UPACYOJSNNISJK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC#CCCC#CCCCC(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl octadeca-5,9-diynoate can be synthesized through the esterification of octadeca-5,9-diynoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl octadeca-5,9-diynoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

化学反応の分析

Oxidation Reactions

The conjugated diyne system in methyl octadeca-5,9-diynoate undergoes regioselective oxidation with reagents like selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP). Key findings include:

Reaction Conditions and Products

Mechanism :

-

SeO₂ acts as an electrophilic oxidant, targeting the electron-rich triple bonds.

-

The reaction proceeds via allylic hydrogen abstraction, forming radical intermediates that stabilize as conjugated enones or hydroxy-keto products .

-

Steric and electronic factors influence regioselectivity, favoring oxidation at the less hindered triple bond (C5 over C9) .

Characterization :

-

Oxidized products are confirmed via IR spectroscopy (C=O stretch at 1700–1750 cm⁻¹) and ¹H-NMR (loss of acetylenic protons and new carbonyl signals).

Hydrogenation Reactions

Catalytic hydrogenation reduces triple bonds to single or double bonds depending on conditions:

Key Pathways

-

Full Hydrogenation :

Using H₂ and palladium catalysts (Pd/C or Lindlar’s catalyst), both triple bonds convert to single bonds, yielding methyl stearate.

Conditions : 1–3 atm H₂, 25–60°C, ethanol solvent. -

Partial Hydrogenation :

Controlled hydrogenation with poisoned catalysts (e.g., Lindlar’s catalyst + quinoline) selectively reduces one triple bond to a cis-alkene.

Challenges :

-

Over-reduction or isomerization may occur without precise control of catalyst loading and reaction time.

Cycloaddition Reactions

The diyne system participates in [2+2] and [4+2] cycloadditions under photochemical or thermal conditions:

Examples

-

With Alkenes :

Under UV light, methyl octadeca-5,9-diynoate reacts with electron-deficient alkenes (e.g., tetracyanoethylene) to form bicyclic adducts. -

Diels-Alder Reactions :

Heating with dienes (e.g., 1,3-butadiene) yields six-membered cyclohexene derivatives.

Limitations :

-

Low regioselectivity due to competing reaction pathways at both triple bonds.

Biochemical Interactions

While not a primary focus, studies on analogous diynoates suggest potential bioactivity:

-

Inhibits cytochrome P450 enzymes via covalent modification of heme groups.

-

Disrupts lipid membranes by integrating into phospholipid bilayers, altering permeability.

科学的研究の応用

Methyl octadeca-5,9-diynoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a subject of study in lipid biochemistry and membrane biology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of methyl octadeca-5,9-diynoate involves its interaction with molecular targets through its ester and diynoate functional groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.

類似化合物との比較

Methyl octadeca-5,9-diynoate can be compared with other acetylenic fatty esters such as:

Methyl octadec-9-ynoate: Similar structure but with only one triple bond.

Methyl octadeca-6,8-diynoate: Similar structure with triple bonds at different positions.

Methyl undec-10-ynoate: Shorter chain length with a single triple bond.

The uniqueness of methyl octadeca-5,9-diynoate lies in its specific positioning of the triple bonds and the ester group, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。